Perfluoro(2-methyl-3-oxahexanoic) acid

Description

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O3/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEBNABAWMZWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7OCF(CF3)COOH, C6HF11O3 | |

| Record name | Hexafluoropropylene oxide dimer acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880215 | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

-1.49 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | GenX | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

13252-13-6 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13252-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GenX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2-methyl-3-oxahexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoro(2-propoxypropionic) acid, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8C5T5N5HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, also widely known by its trade name GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA) in various industrial processes, most notably as a processing aid in the manufacturing of high-performance fluoropolymers such as Teflon.[1] Structurally, it is a perfluoroalkyl ether carboxylic acid (PFECA).[2] While designed to be less bioaccumulative than its predecessors, GenX has raised environmental and health concerns due to its persistence and detection in various environmental matrices.[3][4] This guide provides a comprehensive overview of its chemical structure, properties, and known biological effects, with a focus on experimental data and methodologies relevant to the scientific community.

Chemical Structure and Identification

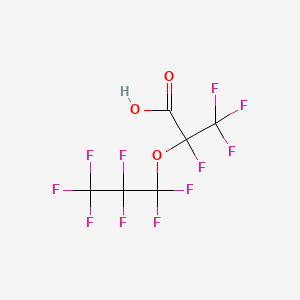

This compound is characterized by a six-carbon backbone with an ether linkage and a carboxylic acid functional group. All hydrogen atoms on the alkyl chain are substituted with fluorine.

Synonyms: Hexafluoropropylene oxide dimer acid (HFPO-DA), 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid, PFPrOPrA, FRD-903.[2][5]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid |

| CAS Number | 13252-13-6 |

| Molecular Formula | C₆HF₁₁O₃ |

| Molecular Weight | 330.05 g/mol |

| SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O |

| InChI Key | CSEBNABAWMZWIF-UHFFFAOYSA-N |

Physicochemical and Toxicological Properties

The physicochemical properties of this compound contribute to its environmental mobility and persistence. Toxicological studies, primarily in animal models and in vitro systems, have highlighted several potential health concerns.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 60 °C at 10 mmHg | [5] |

| Density | 1.748 g/cm³ (predicted) | [5] |

| Vapor Pressure | 0.282 mmHg at 25 °C | [5] |

| pKa | -1.36 ± 0.10 (predicted) | [5] |

| Solubility | Soluble in DMSO, Ethanol, PBS (pH 7.2), DMF | [2] |

Table 3: Toxicological Profile

| Endpoint | Observation | Source(s) |

| Acute Oral Toxicity (Rat) | LD₅₀: >5000 mg/kg | [7] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | [8] |

| Carcinogenicity | Associated with liver, pancreatic, and testicular cancer in animal studies | [7] |

| Developmental Toxicity | Can cross the placenta and is associated with low birth weight and neonatal mortality in rats | [9] |

| Hepatotoxicity | Induces hepatomegaly and alters lipid metabolism | [9] |

| Endocrine Disruption | Known endocrine disruptor | [10] |

| Aquatic Toxicity (Zebrafish) | LC₅₀ = 7,651 mg/L | [2] |

Biological Effects: Apoptosis and Oxidative Stress

A growing body of evidence indicates that this compound can induce apoptosis and oxidative stress in various cell types. A key study demonstrated these effects in the human hepatoma cell line, HepG2.

Induction of Apoptosis

Exposure of HepG2 cells to this compound resulted in a dose- and time-dependent decrease in cell viability and an increase in apoptosis.[11] The mechanism appears to involve the intrinsic mitochondrial pathway.[11]

Generation of Reactive Oxygen Species (ROS)

The compound was also shown to increase the intracellular levels of reactive oxygen species (ROS) in a dose-dependent manner, indicating the induction of oxidative stress.[11]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Apoptosis Induction

Based on experimental findings in HepG2 cells, a putative signaling pathway for this compound-induced apoptosis is proposed. The pathway involves the generation of ROS, which in turn triggers the mitochondrial apoptotic cascade.

Caption: Proposed intrinsic apoptosis pathway induced by GenX.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a cell line such as HepG2.

Caption: Workflow for in vitro cytotoxicity assessment of GenX.

Experimental Protocols

Cell Culture and Treatment for Cytotoxicity Studies

This protocol is adapted from a study on HepG2 cells.[11]

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁵ cells/mL and cultured for 24 hours.

-

Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). The stock solution is then diluted in the culture medium to final concentrations ranging from 40 to 500 µM. Cells are exposed to the treatment medium for specified durations (e.g., 12 and 48 hours). A vehicle control (medium with the solvent) is run in parallel.

Cell Viability Assay (CCK-8)

-

Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 450 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.

Intracellular ROS Measurement (DCFH-DA Assay)

-

After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).

-

Cells are incubated with 100 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Apoptosis Analysis by Flow Cytometry

-

Following treatment, both floating and adherent cells are collected.

-

Cells are washed with cold PBS and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Gene Expression Analysis by RT-qPCR

-

Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative real-time PCR (RT-qPCR) is performed using specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, p53, CHOP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound (GenX) is a compound of significant interest to researchers in environmental science, toxicology, and drug development due to its widespread use and potential health effects. This guide provides a foundational understanding of its chemical nature and biological activities, with a focus on its ability to induce apoptosis and oxidative stress. The provided experimental protocols and workflow diagrams offer a practical starting point for further investigation into the mechanisms of its toxicity and for the development of potential screening assays. As research into the biological effects of GenX and other PFAS continues, a thorough understanding of their molecular interactions will be crucial for assessing their risk and developing strategies for mitigation.

References

- 1. Perfluorooctanoic acid induces cell death in TM3 cells via the ER stress-mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposure single-cell metabolomics mass spectrometry reveals HFPO-DA toxicity mechanisms - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciex.com [sciex.com]

- 8. researchgate.net [researchgate.net]

- 9. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gene expression profiles in rat liver treated with perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is commercially known as GenX or HFPO-DA. It was introduced as a replacement for longer-chain PFAS like perfluorooctanoic acid (PFOA) due to its shorter biological half-life. However, concerns regarding its potential toxicity have prompted extensive toxicological evaluation in various animal models. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of GenX in these models, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways. The liver has been identified as a primary target organ for GenX toxicity in rodents, with effects observed in both male and female mice and rats across different exposure durations and dose levels. Other reported effects include kidney toxicity, immune system effects, and developmental effects.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound (GenX) from studies conducted in animal models.

Table 1: Acute and Subchronic Toxicity Data for GenX

| Species | Sex | Study Duration | Route of Administration | Endpoint | Value (mg/kg/day) | Critical Effect | Reference |

| Rat | Male | 90-Day | Oral (Gavage) | NOAEL | 0.1 | Hematological effects | |

| Mouse | Male | 90-Day | Oral (Gavage) | NOAEL | 0.5 | Liver effects | |

| Mouse | Female | Reproductive/Developmental | Oral (Gavage) | NOAEL (F0) | 0.1 | Liver effects | |

| Mouse | Offspring | Reproductive/Developmental | Oral (Gavage) | NOAEL | 0.5 | Developmental effects | |

| Zebrafish | N/A | 72 hours post-fertilization | Aqueous Exposure | LC50 | 7651 mg/L | Mortality |

Table 2: Chronic Toxicity and Carcinogenicity Data for GenX

| Species | Sex | Study Duration | Route of Administration | Endpoint | Value (mg/kg/day) | Findings | Reference |

| Rat | Male & Female | 2-Year | Oral (Gavage) | NOAEL | 1 | Liver effects | |

| Rat | Male | 2-Year | Oral (Gavage) | N/A | N/A | Increased incidence of pancreatic acinar adenomas and carcinomas (high dose only) | |

| Rat | Female | 2-Year | Oral (Gavage) | N/A | N/A | Increased incidence of liver tumors (high dose only) | |

| Rat | Male | 2-Year | Oral (Gavage) | N/A | N/A | Non-statistically significant increase in testicular interstitial cell adenoma |

Key Experimental Protocols

90-Day Repeated-Dose Oral (Gavage) Toxicity Study in Mice (DuPont-18405-1307)

-

Test Substance: Ammonium salt of this compound (GenX).

-

Test System: Crl:CD1(ICR) mice.

-

Administration: Oral gavage, once daily for 90 consecutive days.

-

Dose Levels: 0 (vehicle control), 0.1, 0.5, and 5 mg/kg body weight/day.

-

Observations:

-

Clinical Signs: Daily observations for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples collected at termination for analysis of standard parameters.

-

Organ Weights: Weights of liver, kidneys, and other selected organs recorded at necropsy.

-

Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups, with target organs examined in the lower-dose groups.

-

-

Reference:

Combined Chronic Toxicity/Oncogenicity Study in Rats (DuPont-18405-1238)

-

Test Substance: Ammonium salt of this compound (GenX).

-

Test System: Sprague-Dawley rats.

-

Administration: Oral gavage, once daily for up to two years.

-

Dose Levels: 0 (vehicle control), 1, 10, and 50 mg/kg body weight/day.

-

Observations:

-

Mortality and Clinical Signs: Checked twice daily.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Ophthalmology: Examinations conducted pre-test and at 12 and 24 months.

-

Hematology, Clinical Chemistry, and Urinalysis: Performed at 3, 6, 12, 18, and 24 months.

-

Gross Necropsy: Complete gross examination of all animals.

-

Organ Weights: Weights of major organs recorded.

-

Histopathology: Comprehensive microscopic examination of tissues from all animals.

-

-

Reference:

Oral (Gavage) Reproduction/Developmental Toxicity Screening Study in Mice (DuPont-18405-1037)

-

Test Substance: Ammonium salt of this compound (GenX).

-

Test System: CD-1 mice.

-

Administration: Oral gavage to parental (F0) males for 28 days prior to mating and to F0 females for 14 days prior to mating, throughout mating, gestation, and lactation until postnatal day 4.

-

Dose Levels: 0 (vehicle control), 0.1, 0.5, 1, 5, and 10 mg/kg body weight/day.

-

Parental (F0) Observations:

-

Mortality, clinical signs, body weight, and food consumption.

-

Mating and fertility parameters.

-

Gross necropsy and histopathology of reproductive and target organs.

-

-

Offspring (F1) Observations:

-

Viability, clinical signs, and body weight of pups.

-

Anogenital distance.

-

Gross necropsy of all pups.

-

-

Reference:

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of GenX-induced toxicity in rodents is the activation of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in lipid metabolism and homeostasis.

GenX-Mediated PPARα Activation Pathway

Caption: GenX activation of the PPARα signaling pathway leading to cellular effects.

Experimental Workflow for a 90-Day Rodent Toxicity Study

Caption: A typical experimental workflow for a 90-day oral toxicity study in rodents.

Conclusion

The toxicological profile of this compound (GenX) in animal models indicates that the liver is a primary target organ, with effects mediated predominantly through the activation of PPARα in rodents. The available data from acute, subchronic, chronic, and developmental toxicity studies provide valuable information for risk assessment. However, it is important to consider the species-specific differences in toxicokinetics and toxicodynamics when extrapolating these findings to human health. Further research is warranted to fully elucidate the potential long-term health effects of GenX exposure and to understand the mechanisms of toxicity in non-rodent models.

Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX): A Technical Guide to a PFOA Replacement Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known by its trade name GenX, is a synthetic short-chain per- and polyfluoroalkyl substance (PFAS). It was introduced by DuPont in 2009 as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of high-performance fluoropolymers like Teflon.[1][2] GenX technology utilizes the ammonium (B1175870) salt of hexafluoropropylene oxide dimer acid (HFPO-DA).[1] This guide provides an in-depth technical overview of GenX, focusing on its chemical properties, toxicological profile, environmental fate, and the analytical methods for its detection.

GenX chemicals are primarily used as processing aids in the emulsion polymerization of fluoromonomers to produce fluoropolymers.[3][4] These polymers are valued for their thermal stability and chemical inertness, finding applications in non-stick coatings, food packaging, paints, and firefighting foams.[1][5] While developed to be less bioaccumulative than its predecessor, PFOA, concerns remain about the potential health and environmental impacts of GenX.[1]

Physicochemical Properties

GenX, in its acid form (HFPO-DA), is characterized by a branched ether structure, which distinguishes it from the straight-chain structure of PFOA. This structural difference was intended to reduce its environmental persistence and bioaccumulation potential.[1][3][6]

| Property | Value | Reference |

| Chemical Formula | C6HF11O3 | [3][] |

| Molecular Weight | 330.05 g/mol | [3][] |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid | [3] |

| CAS Registry Number | 13252-13-6 (Acid form), 62037-80-3 (Ammonium salt) | [3] |

| Appearance | Colorless or pale yellow clear liquid | [] |

| Boiling Point | 60°C at 10mm Hg | [8] |

Toxicology and Human Health Effects

The United States Environmental Protection Agency (EPA) has conducted a human health toxicity assessment for GenX chemicals, concluding that the liver is a particularly sensitive organ to its effects.[9][10] Animal studies have indicated several adverse health outcomes following oral exposure to GenX.

Summary of Toxicological Endpoints

| Endpoint | Observed Effects in Animal Studies | Reference |

| Hepatotoxicity | Liver enlargement, single-cell necrosis, cytoplasmic vacuolation, hepatocyte swelling, elevated serum alanine (B10760859) aminotransferase (ALT) levels. | [1][9][11] |

| Nephrotoxicity | Adverse effects on the kidneys. | [9][12] |

| Immunotoxicity | Negative effects on the immune system. | [9][12] |

| Developmental Toxicity | Adverse effects on the development of offspring. | [9] |

| Carcinogenicity | Associated with liver, pancreatic, and testicular cancers. | [1][5][9] |

The EPA has established a chronic reference dose (RfD) for GenX, which is an estimate of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime.

| Toxicity Value | Value | Reference |

| Chronic Reference Dose (RfD) | 0.000003 mg/kg-day | [9] |

Signaling Pathway: PPARα Activation

A key mechanism underlying the hepatotoxicity of GenX is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[13][14] This nuclear receptor is involved in the regulation of lipid metabolism and peroxisome proliferation. Studies in mice have shown that GenX exposure leads to the enrichment of gene sets related to peroxisome signaling and fatty acid metabolism, which are regulated by PPARα.[14] In vitro assays have confirmed that GenX can activate mouse PPARα.[14]

Environmental Fate and Transport

GenX chemicals are persistent in the environment, similar to longer-chain PFAS like PFOA and PFOS.[9] However, they are more mobile, which can lead to contamination over greater distances in groundwater and surface water.[9] GenX has been detected in surface water, groundwater, drinking water, rainwater, and air emissions.[9][15] Unlike longer-chain PFAS, GenX chemicals do not appear to bioaccumulate as significantly in humans.[9]

Experimental Protocols

Analytical Methods for GenX Detection

The detection and quantification of GenX in environmental samples are primarily performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16] High-resolution mass spectrometry (HRMS) is also employed for its high selectivity in complex matrices.[17]

EPA Method 537.1: This method is used for the determination of selected per- and polyfluoroalkyl substances in drinking water.[18][19]

-

Sample Preparation: Water samples are passed through a solid-phase extraction (SPE) cartridge containing polystyrene-divinylbenzene (SDB-L) to extract the analytes.

-

Elution: The analytes are eluted from the SPE cartridge with a small amount of methanol.

-

Analysis: The extract is concentrated and analyzed by LC-MS/MS.

Toxicological Assessment Logic

The toxicological assessment of GenX involves a systematic review of available scientific literature and data to determine potential health effects and establish safe exposure levels.

Regulatory Status

In the United States, the EPA has taken several regulatory actions concerning GenX. In March 2023, the EPA proposed a National Primary Drinking Water Regulation for six PFAS, including GenX chemicals.[9] The EPA has also finalized a rule requiring certain public water systems to monitor for 29 PFAS, including GenX, between 2023 and 2025.[9] In the European Union, GenX chemicals have been identified as Substances of Very High Concern (SVHC) under the REACH regulation.[2][20]

Conclusion

This compound (GenX) was introduced as a PFOA replacement with the aim of reducing environmental persistence and bioaccumulation. However, scientific evidence indicates that GenX is not without its own health and environmental concerns. The liver has been identified as a primary target organ for GenX toxicity, with the activation of the PPARα signaling pathway being a key mode of action. Its persistence and mobility in water sources necessitate ongoing monitoring and regulatory oversight. For researchers and professionals in drug development, understanding the toxicological profile and mechanistic pathways of GenX is crucial for evaluating potential risks and informing the development of safer alternatives.

References

- 1. GenX - Wikipedia [en.wikipedia.org]

- 2. chemtrust.org [chemtrust.org]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | RUO [benchchem.com]

- 5. files.nc.gov [files.nc.gov]

- 6. nccoast.org [nccoast.org]

- 8. chemwhat.com [chemwhat.com]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What do researchers know about the health impacts of GenX? | WVTF [wvtf.org]

- 13. GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 'Forever chemical' GenX More Toxic than Previously Thought | ELG Law [elglaw.com]

- 16. cswab.org [cswab.org]

- 17. sciex.com [sciex.com]

- 18. epa.gov [epa.gov]

- 19. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 20. EU Court: GenX chemicals rightfully labelled as SVHCs | Food Packaging Forum [foodpackagingforum.org]

Health Effects of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical used as a processing aid in the manufacturing of fluoropolymers. It was introduced as a replacement for perfluorooctanoic acid (PFOA) due to concerns about PFOA's persistence, bioaccumulation, and toxicity. However, the health effects of GenX itself have come under scrutiny, with research indicating potential adverse outcomes in various organ systems. This technical guide provides a comprehensive overview of the current scientific understanding of the health effects of exposure to GenX, with a focus on quantitative toxicological data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Toxicological Data

The following tables summarize the quantitative data from key toxicological studies on this compound, providing No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) for various endpoints.

Table 1: Oral Toxicity of this compound in Rodents (Sub-chronic Exposure)

| Study Duration | Species (Strain) | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| 28-Day | Mouse (CD-1) | Male | 0.1 | 3 | Increased relative liver weight, hepatocellular hypertrophy, single-cell necrosis of hepatocytes, increased liver enzymes.[1] | DuPont |

| 28-Day | Mouse (CD-1) | Female | 3 | - | No adverse effects observed up to the highest dose tested in this particular study for females.[1] | DuPont |

| 90-Day | Rat (Sprague-Dawley) | Male | 0.1 | 10 | Hepatocellular hypertrophy.[2] | Haas, 2009 |

| 90-Day | Rat (Sprague-Dawley) | Female | 100 | 1000 | Hepatocellular hypertrophy.[2] | Haas, 2009 |

| 90-Day | Mouse (CD-1) | Male & Female | 0.5 | 5 | Liver effects including hepatocellular necrosis, increased mitotic figures, and increased pigment in Kupffer cells.[2] | MacKenzie, 2010 |

Table 2: Oral Toxicity of this compound in Rodents (Chronic and Developmental Exposure)

| Study Type | Species (Strain) | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| 2-Year Bioassay | Rat | - | - | - | Liver lesions were a key finding used for reference dose derivation.[2] | Not specified in results |

| Reproduction/Developmental Toxicity Screening | Mouse | Female | 0.1 | 0.5 | A constellation of liver lesions including cytoplasmic alteration, hepatocellular single-cell and focal necrosis, and hepatocellular apoptosis.[3] | DuPont-18405-1037, 2010 |

Table 3: Immunotoxicity of this compound in Mice

| Study Duration | Species (Strain) | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| 28-Day | Mouse (C57BL/6) | Female | 10 | 100 | Suppression of T-cell-dependent antibody response (TDAR).[2] | Rushing et al., 2017 |

| 28-Day | Mouse (C57BL/6) | Male | 100 | - | No reduction in TDAR.[2] | Rushing et al., 2017 |

Key Experimental Protocols

DuPont-18405-1037: An Oral (Gavage) Reproduction/Developmental Toxicity Screening Study of H-28548 in Mice

This study was a key source for the U.S. Environmental Protection Agency's (EPA) derivation of the oral reference dose (RfD) for GenX.[3]

-

Test Guideline: The study was conducted in accordance with the OECD Guideline for the Testing of Chemicals, Section 4, Test No. 421: Reproduction/Developmental Toxicity Screening Test.

-

Animal Model: Mice were used as the test species.

-

Administration Route: The test substance was administered via oral gavage.

-

Dosing Regimen: F0 females received daily doses for 14 days prior to mating and through postnatal day 20. The dose levels were 0.1, 0.5, and 5 mg/kg/day.[2]

-

Endpoints Evaluated:

-

Parental Animals: Clinical observations, body weight, food consumption, and detailed histopathological examination of the liver.

-

Offspring: Viability, clinical signs, body weight, and external abnormalities.

-

-

Key Findings: The critical effects for the RfD derivation were a constellation of liver lesions in female mice, including cytoplasmic alteration, hepatocellular single-cell and focal necrosis, and hepatocellular apoptosis, with a LOAEL of 0.5 mg/kg/day and a NOAEL of 0.1 mg/kg/day.[3]

90-Day Oral Gavage Toxicity Study in Mice

-

Animal Model: Crl:CD1(ICR) mice, with 10 animals per sex per dose group.

-

Administration Route: Oral gavage.

-

Dosing Regimen: Daily administration of 0, 0.1, 0.5, or 5 mg/kg body weight/day for 90 days.

-

Vehicle: Deionized water.

-

Housing: Animals were housed individually in a controlled environment with a 12-hour light/dark cycle.

-

Diet: PMI® Nutrition International, LLC Certified Rodent LabDiet® 5002 and tap water were provided ad libitum.

-

Endpoints Evaluated: Clinical signs, body weight, food consumption, clinical pathology (hematology and serum chemistry), organ weights, and comprehensive histopathology.

-

Key Findings: The liver was identified as the primary target organ, with observed effects including hepatocellular hypertrophy, single-cell necrosis (re-evaluated as apoptosis), increased mitotic figures, and pigment accumulation in Kupffer cells at the 5 mg/kg/day dose. The NOAEL was established at 0.5 mg/kg/day.[2]

28-Day Oral Gavage Immunotoxicity Study in C57BL/6 Mice

-

Animal Model: Male and female C57BL/6 mice.

-

Administration Route: Oral gavage.

-

Dosing Regimen: Daily administration of 1, 10, or 100 mg/kg for 28 days.

-

Endpoint: T-cell-dependent antibody response (TDAR) to sheep red blood cells (RBC) challenge.

-

Key Findings: A 7% suppression of the TDAR was observed in female mice at the 100 mg/kg dose. No significant effects on TDAR were seen in males at any dose. The NOAEL for immunotoxicity was determined to be 10 mg/kg/day in females.[2]

Signaling Pathways and Mechanisms of Toxicity

PPARα Signaling Pathway in Hepatotoxicity

A primary mechanism underlying the hepatotoxic effects of this compound is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Caption: GenX activates PPARα, leading to altered lipid metabolism and hepatotoxicity.

STAT3 Signaling in Immune Response and Cell Proliferation

Exposure to this compound has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which plays a critical role in immune responses and cell proliferation.

Caption: GenX modulates STAT3 signaling, impacting gene transcription and cellular responses.

Experimental Workflow for Investigating GenX-Induced Hepatotoxicity

The following diagram illustrates a typical experimental workflow used to investigate the liver toxicity of this compound in a rodent model.

Caption: Workflow for assessing GenX hepatotoxicity in rodent studies.

Conclusion

The available scientific evidence indicates that this compound (GenX) can induce a range of health effects, with the liver being a primary target organ. Toxicological studies in animal models have established dose-response relationships and identified NOAELs and LOAELs for various endpoints, which are critical for risk assessment. The activation of the PPARα signaling pathway is a key molecular initiating event in GenX-induced hepatotoxicity. Furthermore, modulation of the STAT3 pathway suggests potential impacts on the immune system and cellular proliferation. Further research is warranted to fully elucidate the mechanisms of GenX toxicity, particularly at low exposure levels, and to understand its potential long-term health consequences in humans. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with or assessing the risks associated with this compound.

References

The Ubiquitous Presence of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX) in Surface and Groundwater: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(2-methyl-3-oxahexanoic) acid, commonly known by its trade name GenX, is a synthetic per- and polyfluoroalkyl substance (PFAS) that has emerged as a significant environmental contaminant.[1][2] Developed as a replacement for perfluorooctanoic acid (PFOA), GenX is utilized in the manufacturing of high-performance fluoropolymers and as a processing aid.[1][3] Despite being introduced as a supposedly safer alternative, its persistence, mobility in water, and potential for adverse health effects have raised considerable concern.[1] This technical guide provides a comprehensive overview of the occurrence of GenX in surface and groundwater, detailing its concentration levels, the analytical methods for its detection, and the pathways of its environmental dissemination.

Occurrence of GenX in Surface and Groundwater

GenX has been detected in various water sources globally, including surface water, groundwater, drinking water, and even rainwater.[1] Its presence is often linked to industrial facilities that manufacture or utilize the chemical.[3][4] The high water solubility and limited sorption to soil and sediment contribute to its mobility, leading to the contamination of water resources sometimes at significant distances from the source.[1]

Quantitative Data on GenX Concentrations

The following tables summarize the reported concentrations of GenX in surface and groundwater from various studies. These values highlight the extent of contamination in different regions, particularly near fluorochemical production plants.

Table 1: Concentration of GenX in Surface Water

| Location | Water Body | Concentration Range (ng/L) | Year of Study | Reference |

| North Carolina, USA | Cape Fear River | Up to 4,560 | 2016 | [5] |

| North Carolina, USA | Cape Fear River | Mean of 631 (as PFPrOPrA) | 2024 | [6] |

| Netherlands | Rhine River | Up to 812 | 2017 | [5] |

| Netherlands | Dutch Rivers | 1.7 - 812 | 2017 | [7] |

| Germany | Various Rivers | Up to 108 | 2015 | [5] |

| China | Various Rivers | Up to 3,830 | 2015 | [5] |

| West Virginia, USA | Ohio River | Permitted up to 17,500 (post-mixing) | 2011 | [8] |

Table 2: Concentration of GenX in Groundwater

| Location | Aquifer Type | Concentration Range (ng/L) | Year of Study | Reference |

| Near Dordrecht, Netherlands | Not Specified | 13 - 660 | 2017 | [9] |

| New Jersey, USA | Not Specified | Enforceable standard of 0.02 µg/L (20 ng/L) | 2023 | [10] |

Table 3: Concentration of GenX in Drinking Water

| Location | Source Water | Concentration Range (ng/L) | Year of Study | Reference |

| North Carolina, USA | Cape Fear River | 474 | 2016 | [5] |

| Netherlands | GenX-impacted river | Up to 11 | 2017 | [5] |

| Netherlands | Various locations | 1.4 - 8.0 | 2016-2017 | [7] |

Experimental Protocols for GenX Analysis

The accurate quantification of GenX in environmental matrices is crucial for assessing the extent of contamination and potential human exposure. The primary analytical technique employed is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Preparation

1. Sample Collection:

-

Water samples are typically collected in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles.

-

To prevent potential degradation or transformation of analytes, samples should be kept cool (e.g., at 4°C) and shielded from light during transport and storage.

-

For drinking water analysis following protocols like EPA Method 537.1, specific preservatives such as Trizma® may be added to the collection bottles.

2. Solid-Phase Extraction (SPE):

-

Due to the low concentrations of GenX in many water samples, a pre-concentration step is necessary. Solid-phase extraction is the most common technique used for this purpose.

-

SPE Sorbent: Weak anion exchange (WAX) cartridges are frequently used for the extraction of acidic PFAS like GenX.

-

Procedure Outline:

-

Conditioning: The SPE cartridge is conditioned with a solvent like methanol (B129727) followed by deionized water to activate the sorbent.

-

Loading: A known volume of the water sample (e.g., 250-500 mL) is passed through the conditioned cartridge. GenX and other PFAS are retained on the sorbent.

-

Washing: The cartridge is washed with a weak solvent to remove potential interferences.

-

Elution: GenX is eluted from the cartridge using a small volume of a strong solvent, typically methanol with a modifier like ammonium (B1175870) hydroxide.

-

Concentration: The eluate is then concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Instrumental Analysis: LC-MS/MS

1. Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Analytical Column: A C18 or a specialized PFAS-specific column is typically employed for separation.

-

Mobile Phase: A gradient of methanol and water, both amended with a modifier like ammonium acetate (B1210297) or acetic acid, is commonly used to achieve optimal separation.

2. Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for targeted analysis due to its high sensitivity and selectivity. High-resolution mass spectrometry (HRMS) can also be used for both targeted and non-targeted analysis.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of GenX.

-

Data Acquisition: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule of GenX) and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to GenX, minimizing interferences from other compounds in the sample.

Quality Assurance/Quality Control (QA/QC)

-

Method Blanks: An analysis of a clean matrix (e.g., PFAS-free water) is performed to ensure that no contamination is introduced during the analytical process.

-

Spiked Samples: A known amount of GenX is added to a sample (matrix spike) to assess the accuracy of the method.

-

Isotope-Labeled Internal Standards: A labeled version of GenX (e.g., containing ¹³C) is added to each sample before extraction. This internal standard helps to correct for any losses during sample preparation and for variations in instrument response.

-

Calibration Curve: A series of standards with known concentrations of GenX are analyzed to create a calibration curve, which is then used to quantify the concentration in unknown samples.

Environmental Fate and Transport of GenX

The following diagram illustrates the primary pathways through which GenX enters and moves through the environment, leading to the contamination of surface and groundwater.

Caption: Environmental pathways of GenX from industrial sources to water resources.

Conclusion

The presence of this compound (GenX) in surface and groundwater is a pressing environmental issue demanding continued research and monitoring. Its detection in various water bodies, often at levels of concern, underscores the need for a thorough understanding of its environmental fate, transport, and toxicology. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of GenX, which is essential for effective risk assessment and the development of remediation strategies. For researchers, scientists, and drug development professionals, a comprehensive awareness of the environmental occurrence and behavior of such persistent mobile chemicals is critical for evaluating potential exposure pathways and their implications for human health.

References

- 1. Automated EPA Method 537.1 - FMS - PFAS Extraction and Analysis [fms-inc.com]

- 2. sciex.com [sciex.com]

- 3. PFAS Analysis Procedures for EPA Method 537.1 and Beyond | Separation Science [sepscience.com]

- 4. sciex.com [sciex.com]

- 5. waters.com [waters.com]

- 6. digital.wpi.edu [digital.wpi.edu]

- 7. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PFAS and GenX Analysis via SPE and LC-MS/MS [phenomenex.com]

- 10. Fifty years of solid-phase extraction in water analysis--historical development and overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of hexafluoropropylene oxide dimer acid (HFPO-DA), a compound of increasing interest in environmental and toxicological research. Commonly known by its trade name GenX, HFPO-DA is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] This document summarizes key quantitative data, outlines experimental methodologies for its analysis, and visualizes its known biological signaling pathways.

Chemical Identity

Hexafluoropropylene oxide dimer acid is a synthetic perfluoroalkyl ether carboxylic acid (PFECA).[2] Its chemical structure consists of a six-carbon chain with an ether linkage.[3]

-

IUPAC Name: 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid[2]

-

Synonyms: HFPO-DA, GenX, FRD-903, Perfluoro-2-propoxypropanoic Acid, PFPrOPrA[2]

-

CAS Number: 13252-13-6[2]

-

Molecular Formula: C₆HF₁₁O₃[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of HFPO-DA is presented in the table below. These properties are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Weight | 330.1 | g/mol | [4] | |

| Appearance | Liquid | Room Temperature | [4] | |

| pKa | 2.8 - 2.84 | 20 °C | [5][6] | |

| Water Solubility | >751 | g/L | 20 °C | [3] |

| Vapor Pressure | 101 | kPa | 20 °C | [5] |

| 306 | Pa | 20 °C | [5] | |

| Solubility in Organic Solvents | ||||

| Dimethylformamide (DMF) | 10 | mg/mL | [2] | |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 | mg/mL | [2] | |

| Ethanol | 10 | mg/mL | [2] | |

| Phosphate-buffered saline (PBS) | 10 | mg/mL | pH 7.2 | [2] |

| LD₅₀ (Oral, Rat) | 1730 (male), 1750 (female) | mg/kg | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and property determination of HFPO-DA are not extensively available in the public domain. However, general methodologies can be inferred from the scientific literature and patent documents.

3.1. Synthesis of Hexafluoropropylene Oxide Dimer Acid

The synthesis of HFPO-DA is a multi-step process that begins with the dimerization of hexafluoropropylene oxide (HFPO). A general procedure described in a patent involves the reaction of HFPO in a polar aprotic solvent in the presence of a composite catalytic system and a phase transfer agent.[7] The reaction is carried out under controlled temperature and pressure.[7]

A generalized workflow for the synthesis is as follows:

-

A composite catalytic system, a phase transfer agent, and a polar aprotic solvent are added to a reaction vessel and stirred at room temperature.[7]

-

The pressure in the reaction vessel is controlled, and the hexafluoropropylene oxide monomer is introduced.[7]

-

The reaction is maintained at a specific temperature (e.g., 20-30 °C) for a set duration (e.g., 0.5-5 hours).[7]

-

The resulting product, the hexafluoropropylene oxide dimer, is then likely hydrolyzed to form the dimer acid.

3.2. Determination of Physical and Chemical Properties

-

pKa: OECD Guideline 112 for Dissociation Constants in Water (Titration Method, Spectrophotometric Method, or Conductometric Method).

-

Water Solubility: OECD Guideline 105 for Water Solubility (Flask Method or Column Elution Method).

-

Vapor Pressure: OECD Guideline 104 for Vapor Pressure (Dynamic Method, Static Method, or Isoteniscope Method).

3.3. Analytical Methods for Quantification

Liquid chromatography-mass spectrometry (LC-MS) is the predominant analytical technique for the quantification of HFPO-DA in various environmental and biological matrices.[5][8] Tandem quadrupole mass spectrometry (QqQ) with multiple reaction monitoring (MRM) is a common approach for achieving high sensitivity and selectivity.[5] Analytical challenges include in-source fragmentation and the formation of dimer adducts, which can affect the signal of the deprotonated molecule ([M-H]⁻).[3][5]

Biological Signaling Pathways

Toxicological studies have shown that HFPO-DA can induce a range of adverse health effects, with the liver being a primary target organ.[9][10] The activation of the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway is a well-established mechanism for HFPO-DA-induced hepatotoxicity.[9][10] Exposure to HFPO-DA has been shown to up-regulate genes associated with PPAR signaling pathways in both maternal and fetal livers in animal studies.[11]

In addition to PPARα activation, other signaling pathways and metabolic dysregulations have been identified as potential toxic mechanisms.[3] For instance, HFPO-DA can induce a metabolic shift in the kynurenic acid (KA) metabolic pathway, leading to the activation of the nuclear factor-κB (NF-κB) signaling pathway and endoplasmic reticulum stress.[5] Transcriptomic analyses have also revealed the enrichment of gene sets related to peroxisomal and mitochondrial fatty acid β-oxidation, the complement cascade, the cell cycle, and apoptosis at varying concentrations of HFPO-DA.[9]

Conclusion

Hexafluoropropylene oxide dimer acid possesses distinct physical and chemical properties that influence its behavior in the environment and its biological activity. Its high water solubility and acidity contribute to its mobility in aqueous systems. The primary mechanism of its toxicity is linked to the activation of the PPARα signaling pathway, leading to hepatotoxicity. Further research is needed to fully elucidate the complete toxicological profile and to develop effective remediation strategies for this emerging contaminant. This guide serves as a foundational resource for professionals engaged in the study and management of HFPO-DA.

References

- 1. chemours.com [chemours.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]

- 8. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of transcriptomic responses in livers of mice exposed to the short-chain PFAS compound HFPO-DA | ToxStrategies [toxstrategies.com]

- 10. mdpi.com [mdpi.com]

- 11. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

Environmental persistence of GenX chemicals

An In-depth Technical Guide to the Environmental Persistence of GenX Chemicals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GenX, the trade name for a technology using hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium (B1175870) salt, was introduced as a replacement for perfluorooctanoic acid (PFOA) in fluoropolymer manufacturing. Despite its shorter carbon chain, GenX exhibits significant environmental persistence and mobility, leading to widespread contamination of water resources. This document provides a comprehensive technical overview of the environmental persistence of GenX, detailing its physicochemical properties, environmental fate, advanced degradation pathways, standard analytical protocols, and key toxicological mechanisms.

Physicochemical Properties

GenX's environmental behavior is dictated by its chemical structure, which features a highly stable carbon-fluorine backbone and a terminal carboxylic acid group. Its ether linkage was intended to offer a point of degradation not present in legacy PFAS like PFOA. However, its high water solubility and low pKa value contribute to its mobility in aquatic systems.

| Property | GenX (HFPO-DA) | Perfluorooctanoic Acid (PFOA) |

| Chemical Structure | C₆HF₁₁O₃ | C₈HF₁₅O₂ |

| Molar Mass | 330.06 g/mol | 414.07 g/mol |

| Water Solubility | >751 g/L (at 20°C) | 3.3 g/L (at 25°C) |

| pKa | Low (strong acid) | ~2.8 |

| Vapor Pressure | 11.7 Pa (at 25°C) | 1 Pa (at 25°C) |

Table 1: Comparison of physicochemical properties of GenX (HFPO-DA) and PFOA.

Environmental Persistence and Fate

GenX chemicals are characterized by their extreme resistance to environmental degradation, earning them the moniker "forever chemicals." They are resistant to natural abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial breakdown. This leads to a long environmental half-life, estimated to be greater than six months in water, soil, and sediment.

Due to their high solubility and poor adsorption to soil and sediment, GenX chemicals are highly mobile in the environment. This mobility facilitates long-range transport from sources of contamination, resulting in widespread detection in surface water, groundwater, drinking water, and even remote regions like the Arctic.

| Environmental Matrix | Location | Concentration Range (ng/L) |

| River Water | Major rivers in Europe | 0.59 - 2.68 |

| River Water | Delaware River, USA | 2.02 - 8.75 |

| River Water | Five major rivers in China | up to 10.3 |

| Drinking Water | North Carolina, USA (near source) | Health goal set at 140 ng/L |

| Surface Water | Arctic | 30 pg/L |

Table 2: Reported environmental concentrations of GenX (HFPO-DA).

While GenX is persistent, it does not appear to bioaccumulate in humans to the same extent as long-chain PFAS like PFOA. The estimated human elimination half-life is relatively short, around 81 hours, which may explain its lack of detection in some human serum studies conducted after industrial discharges were controlled.

Advanced Degradation Pathways

While resistant to natural attenuation, GenX can be degraded under specific laboratory conditions using advanced reduction or oxidation processes. These methods are not yet feasible for large-scale environmental remediation but provide insight into potential breakdown mechanisms.

Key degradation technologies include:

-

Advanced Reduction Processes: Systems like UV/sulfite generate hydrated electrons (e⁻aq), which are powerful reducing agents that can break the carbon-fluorine bonds.

-

Electrochemical Oxidation: This process uses an electric potential to generate strong oxidizing agents, such as hydroxyl radicals (•OH), that can decompose the GenX molecule.

-

Photocatalysis: Using a photocatalyst like bismuth-doped activated carbon titanate nanotubes (Bi/TNTs@AC) under UV light generates hydroxyl radicals and photogenerated holes (h+) that effectively degrade GenX.

These processes typically involve the cleavage of the ether bond or decarboxylation, followed by a stepwise chain-shortening reaction, producing smaller perfluorinated compounds like perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA).

Analytical Methodologies

The standard method for the detection and quantification of GenX in environmental matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Its high sensitivity and selectivity are necessary for measuring the low concentrations typically found in the environment.

Experimental Protocol: GenX Analysis in Water

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE is used to concentrate the analyte and remove matrix interferences prior to LC-MS/MS analysis.

-

Objective: Isolate GenX from the water matrix and concentrate it for analysis.

-

Materials: Weak Anion Exchange (WAX) SPE cartridge, methanol (B129727), 10 mM ammonium acetate, water (LC-MS grade).

-

Protocol Steps:

-

Conditioning: Pass 5 mL of methanol through the SPE cartridge to solvate the sorbent functional groups. Do not allow the sorbent to dry.

-

Equilibration: Pass 5 mL of LC-MS grade water through the cartridge to prepare the sorbent for the aqueous sample.

-

Loading: Pass the water sample (e.g., 250-500 mL) through the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min). GenX will be retained on the sorbent.

-

Washing: Pass 5 mL of a weak solvent, such as water or a dilute buffer (e.g., 10 mM ammonium acetate), to wash away co-extracted interferences.

-

Elution: Pass a small volume (e.g., 2 x 4 mL) of a strong solvent, typically methanol or a basic methanol solution, to elute the retained GenX. The eluate is collected for analysis.

-

Concentration: The eluate is often evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 1 mL) of the initial mobile phase to increase sensitivity.

-

2. Instrumental Analysis: LC-MS/MS

The prepared sample extract is injected into the LC-MS/MS system for separation and detection.

| LC Parameter | Typical Value |

| Column | C18 reverse-phase (e.g., Phenomenex Luna Omega PS C18, 50 x 2.1 mm) |

| Mobile Phase A | Water with 10 mM ammonium acetate |

| Mobile Phase B | Methanol with 10 mM ammonium acetate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 3: Typical Liquid Chromatography (LC) parameters for GenX analysis.

| MS Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | 329 m/z |

| Product Ion (Q3 - Quantifier) | 185 m/z |

| Product Ion (Q3 - Qualifier) | 169 m/z |

| Declustering Potential (DP) | -30 to -40 V |

| Collision Energy (CE) | -18 to -32 V |

Table 4: Typical Tandem Mass Spectrometry (MS/MS) parameters for GenX analysis.

Core Toxicological Mechanism: PPARα Activation

Exposure to GenX is primarily associated with hepatotoxicity. A central mechanism underlying this toxicity is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that is a master regulator of lipid metabolism.

The signaling pathway proceeds as follows:

-

Ligand Binding: GenX enters hepatocytes and acts as an agonist, binding to and activating the PPARα receptor in the cytoplasm.

-

Heterodimerization: The activated PPARα translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: This PPARα-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: Binding of the complex recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport, uptake, and oxidation. Key upregulated genes include CD36 (fatty acid translocase), SLC27A1 (fatty acid transport protein), CPT1 (carnitine palmitoyltransferase 1), and ACOX1 (acyl-CoA oxidase 1).

-

Pathophysiological Effect: The persistent and inappropriate upregulation of these genes disrupts normal lipid homeostasis, leading to effects like fatty liver (steatosis), hepatomegaly, and ultimately, cellular damage and liver injury.

Degradation of Perfluoro(2-methyl-3-oxahexanoic) Acid (GenX): A Technical Overview

An in-depth guide for researchers and professionals on the degradation pathways, products, and experimental methodologies for Perfluoro(2-methyl-3-oxahexanoic) acid (GenX), a prominent per- and polyfluoroalkyl substance (PFAS) replacement.

This compound, commonly known as GenX, has been widely adopted as a replacement for legacy long-chain PFAS like PFOA.[1] Its persistence in the environment and potential for adverse health effects have spurred significant research into its degradation.[1][2] This technical guide synthesizes current scientific findings on the degradation of GenX, providing a comprehensive resource on its degradation products, the pathways leading to their formation, and the experimental protocols utilized to achieve and analyze this degradation.

Degradation Pathways and Products

GenX has been shown to be resistant to natural biodegradation.[3][4] Consequently, research has focused on advanced oxidation and reduction processes to break down this recalcitrant compound. Key degradation technologies include photochemical methods, sonolysis, and thermal decomposition, each yielding a distinct profile of degradation products.

Photochemical Degradation

Photochemical methods, particularly those involving UV irradiation in the presence of sulfite (B76179) (UV/sulfite), have proven effective in degrading GenX.[5][6] In these systems, hydrated electrons (eaq⁻) are generated, which are powerful reducing agents that can break the strong carbon-fluorine bonds.[5]

The degradation of GenX in a UV/sulfite system proceeds through the cleavage of the ether bond or the carbon-carbon bond in the perfluorinated side chain.[5] This results in the formation of several smaller fluorinated compounds. The primary identified degradation products are trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA).[5][7]

In a vacuum-UV (VUV) photolysis system, approximately 35% of GenX was degraded within 3 hours. The addition of sulfite in the VUV/sulfite process significantly enhanced the degradation to 90% within the same timeframe.[7] This process also resulted in a defluorination efficiency of 67% after 6 hours.[7] Besides TFA and PFPrA, other transformation products identified in the VUV/sulfite system include TP182, TP348, and TP366.[7]

Another innovative approach involves the use of an adsorptive photocatalyst, such as bismuth deposited on activated-carbon-supported titanate nanotubes (Bi/TNTs@AC).[2][8] Under UV irradiation (254 nm), this material was capable of degrading 70.0% and mineralizing 42.7% of pre-sorbed GenX within 4 hours.[2][8] The proposed mechanism involves the initial cleavage of the carboxyl or ether group by hydroxyl radicals (•OH), photogenerated holes (h+), and hydrated electrons (e-aq).[2][8]

Sonolytic Degradation

High-frequency ultrasound has been demonstrated as another effective method for GenX degradation. Studies have shown that the sonolytic degradation rate of GenX is higher than that of PFOA and PFOS.[9] At an ultrasonic frequency of 580 kHz and a power density of 400 W/L, GenX exhibited the fastest degradation and defluorination among the three tested PFAS.[9] Notably, no shorter-chain carboxylic acid PFAS byproducts were detected, suggesting a different degradation mechanism compared to other methods.[9]

Thermal Decomposition

Thermal decomposition, relevant to incineration disposal methods, has also been investigated.[10][11] Theoretical studies predict that GenX begins to decompose at around 700 K with a residence time of 2.0 seconds.[10][11] The primary initial reaction is the simultaneous elimination of hydrogen fluoride (B91410) (HF) and carbon dioxide (CO2).[10][11] This is followed by the fission of the ether linkage, leading to a variety of smaller perfluorinated fragments, with difluorocarbene (CF2) being a notable product at elevated temperatures.[10][11]

Quantitative Degradation Data

The following tables summarize the quantitative data from various degradation studies on GenX.

Table 1: Photochemical Degradation of GenX

| Treatment System | Initial [GenX] | Treatment Time | Degradation Efficiency (%) | Defluorination Efficiency (%) | Key Degradation Products | Reference |

| UV/sulfite | Not specified | 120 min | Readily degraded | Significant | TFA, PFA | [5] |

| UV/bisulfite + α-Fe2O3 (anaerobic) | 10 mg/L | 48 h | 99.7% | 88.5% | Shorter-chain PFCAs | [6] |

| VUV photolysis | Not specified | 3 h | 35% | 17% (after 6h) | TFA, PFPrA | [7] |

| VUV/sulfite | Not specified | 3 h | 90% | 67% (after 6h) | TFA, PFPrA, TP182, TP348, TP366 | [7] |

| Bi/TNTs@AC (UV) | 100 µg/L | 4 h | 70.0% | 42.7% (mineralization) | Shorter-chain fluorochemicals | [2][8] |

Table 2: Sonolytic Degradation of GenX

| Ultrasonic Frequency | Power Density | Degradation Rate Constant (k, min⁻¹) | Defluorination | Key Observations | Reference |

| 580 kHz | 400 W/L | 0.0501 | Fastest among GenX, PFOA, PFOS | No shorter-chain carboxylic acid PFAS byproducts detected. | [9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research in this field.

UV/Sulfite Degradation Protocol (Based on Bao et al., 2018)

-

Reactor Setup: A cylindrical quartz reactor is used, equipped with a low-pressure mercury UV lamp emitting at 254 nm. The reactor is sealed to maintain anaerobic conditions.

-

Reaction Solution: An aqueous solution of GenX is prepared at a specific concentration. Sodium sulfite (Na2SO3) is added as the source of hydrated electrons upon UV irradiation. The pH of the solution is adjusted, typically to alkaline conditions, to enhance the generation of eaq⁻.

-

Procedure: The reaction solution is purged with nitrogen gas to remove dissolved oxygen. The UV lamp is then turned on to initiate the photochemical reaction. Samples are withdrawn at specific time intervals for analysis.

-

Analysis: The concentration of GenX and its degradation products is determined using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The fluoride ion concentration is measured using an ion-selective electrode to determine the extent of defluorination.

VUV/Sulfite Degradation Protocol (Based on Kim et al., 2024)

-

Reactor Setup: A VUV photoreactor is employed, typically containing a low-pressure mercury lamp that emits at both 185 nm (for VUV) and 254 nm. The reaction is conducted under nitrogen-saturated conditions.

-

Reaction Solution: An aqueous solution of GenX is prepared. For the VUV/sulfite system, sodium sulfite is added. The pH is adjusted as required for the specific experiment.

-

Procedure: The solution is placed in the reactor, and the VUV lamp is activated. Samples are collected at predetermined time points.

-

Analysis: Transformation products are identified and quantified using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) and liquid chromatography-quadrupole time-of-flight/mass spectrometry (LC-QTOF/MS).

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow.

Caption: Degradation pathways of GenX via photochemical and thermal processes.

Caption: A generalized experimental workflow for studying GenX degradation.

References

- 1. Study examines the chemical GenX in water: Is it different than other PFAS? - University at Buffalo [buffalo.edu]

- 2. Photocatalytic degradation of GenX in water using a new adsorptive photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 13252-13-6 [smolecule.com]

- 4. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and proposed mechanisms of hexafluoropropylene oxide dimer acid (GenX) degradation via vacuum-UV (VUV) photolysis and VUV/sulfite processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ultrasonic degradation of GenX (HFPO-DA) – Performance comparison to PFOA and PFOS at high frequencies (Journal Article) | OSTI.GOV [osti.gov]

- 10. Thermal decomposition of heptafluoropropylene-oxide-dimer acid (GenX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Human Health Toxicity of HFPO-DA: A Technical Guide

An In-depth Assessment for Researchers and Drug Development Professionals

Introduction

Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a synthetic per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers.[1][2] It was introduced as a replacement for perfluorooctanoic acid (PFOA) due to concerns over the environmental persistence and toxicity of long-chain PFAS.[1] However, the widespread detection of HFPO-DA in the environment and its potential for adverse health effects have necessitated a thorough toxicological evaluation.[1][3] This technical guide provides a comprehensive overview of the human health toxicity assessment of HFPO-DA, synthesizing key findings on its toxicokinetics, systemic and organ-specific toxicities, and carcinogenic potential. The information is presented to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Toxicokinetics

HFPO-DA is readily absorbed following oral exposure and is primarily distributed to the liver.[1] Studies in rodents have shown that it can cross the placental barrier and be transferred to offspring through milk.[1] The metabolic transformation of HFPO-DA appears to be limited.[1] Compared to legacy PFAS like PFOA, HFPO-DA has a shorter half-life and is cleared from the body more rapidly.[4]

Acute and Systemic Toxicity

The acute oral toxicity of HFPO-DA is considered to be relatively low.[1][4]

Table 1: Acute Oral Toxicity of HFPO-DA in Rats

| Species | Sex | LD50 (mg/kg) | Reference |

| Rat | Male | 1730 | [1][4] |

| Rat | Female | 1750 | [1][4] |

Signs of acute toxicity at high doses include changes in body weight, altered posture, lethargy, and discoloration of various organs.[4]

Organ-Specific Toxicity

Hepatotoxicity

The liver is a primary target organ for HFPO-DA toxicity.[1][4] Observed effects in animal studies include increased liver weight, single-cell necrosis, cytoplasmic vacuolation, and hepatocyte swelling.[1] These findings are often accompanied by elevated serum levels of alanine (B10760859) aminotransferase (ALT), a biomarker of liver damage.[1] The U.S. Environmental Protection Agency (EPA) has identified hepatotoxicity as the most sensitive endpoint for HFPO-DA and has based its reference dose (RfD) on these effects.[1][4]

Reproductive and Developmental Toxicity

HFPO-DA has been shown to induce reproductive and developmental effects in animal models.[1] These include impacts on androgen levels and testicular function.[1] Developmental studies in rats have reported effects such as increased early deliveries and delays in genital development in offspring.[5]

Hematological and Renal Toxicity

Anemia has been identified as a potential adverse effect of HFPO-DA exposure.[4] Studies in mice and rats have demonstrated decreases in hemoglobin, hematocrit, and red blood cell counts.[4] Renal toxicity has also been observed, with findings including increased kidney weight.[5]

Carcinogenicity

The carcinogenic potential of HFPO-DA is an area of ongoing investigation. The U.S. EPA has classified HFPO-DA as having "Suggestive Evidence of Carcinogenic Potential" based on animal studies.[2] In a two-year oral carcinogenicity study in rats, an increased incidence of liver and pancreatic tumors was observed at the highest doses tested.[2][6]

Table 2: Summary of NOAEL and LOAEL Values from Oral Toxicity Studies

| Study Type | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| Subacute Oral Toxicity | Rat | 28-180 days | 0.3 | 3 | Hematological toxicity (decreased hemoglobin, hematocrit, red blood cells) | [1][4] |

| Subacute Oral Toxicity | Mouse | 28-180 days | 0.1 | - | - | [1] |

| Reproductive/Developmental | Mouse | - | - | 0.5 | Liver toxicity (increased relative liver weight, hepatocellular hypertrophy, single cell necrosis) | [5] |

| Chronic Toxicity/Carcinogenicity | Rat | 2 years | 1 (females) | 50 (females) | Liver tumors | [2] |

| Chronic Toxicity/Carcinogenicity | Rat | 2 years | 0.1 (males) | 1 (males) | Pancreatic tumors | [2] |

Mechanism of Toxicity: PPARα Activation

The primary mechanism underlying the hepatotoxicity of HFPO-DA is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a key role in lipid metabolism.[7] Activation of PPARα by HFPO-DA leads to a cascade of events including altered gene expression related to fatty acid oxidation, cell proliferation, and ultimately, the development of liver lesions.[7]

Caption: PPARα signaling pathway activated by HFPO-DA.

Experimental Protocols